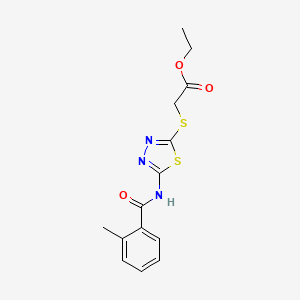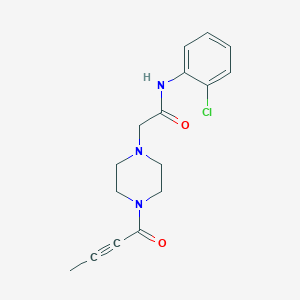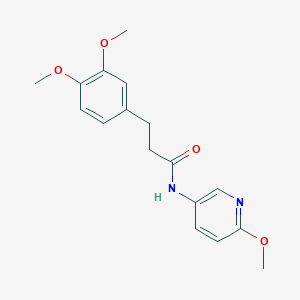![molecular formula C19H19N5O3 B11031959 1-[4-Hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]-3-(2-methoxyphenyl)guanidine](/img/structure/B11031959.png)
1-[4-Hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]-3-(2-methoxyphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-METHOXYPHENYL)-N’-[4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes methoxyphenyl and pyrimidinyl groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-N’-[4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyaniline with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with guanidine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-N’-[4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The pyrimidinyl ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and pyrimidinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-N’-[4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biological pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-METHOXYPHENYL)-N’-[4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE
- N-(2-HYDROXYPHENYL)-N’-[4-(4-HYDROXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE
- N-(2-CHLOROPHENYL)-N’-[4-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE
Uniqueness
N-(2-METHOXYPHENYL)-N’-[4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE stands out due to its methoxy groups, which enhance its solubility and reactivity compared to similar compounds with hydroxyl or chloro substituents. This unique feature makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
Molecular Formula |
C19H19N5O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]guanidine |
InChI |
InChI=1S/C19H19N5O3/c1-26-13-9-7-12(8-10-13)15-11-17(25)23-19(22-15)24-18(20)21-14-5-3-4-6-16(14)27-2/h3-11H,1-2H3,(H4,20,21,22,23,24,25) |
InChI Key |
NEBSKRHFENEKGL-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)/N=C(\N)/NC3=CC=CC=C3OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N=C(N)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-(2,4-dimethylphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B11031882.png)

![3-{[(2-amino-4-phenyl-1H-imidazol-1-yl)amino]methylidene}pentane-2,4-dione](/img/structure/B11031894.png)
![(1E)-1-[(3,4-dichlorophenyl)imino]-8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031897.png)
![N-(3-acetylphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B11031903.png)
![N-(3-chlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B11031908.png)
![Ethyl 4-methyl-2-{[2,2,4-trimethyl-4-phenyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}pyrimidine-5-carboxylate](/img/structure/B11031914.png)
![2-[(2-furylmethyl)amino]-5-isopentyl-6-methyl-4(3H)-pyrimidinone](/img/structure/B11031922.png)
![Tetramethyl 6'-[(3-chlorophenyl)carbamoyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031931.png)
![2-({2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B11031932.png)

![2-Amino-5-isopentyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B11031944.png)


